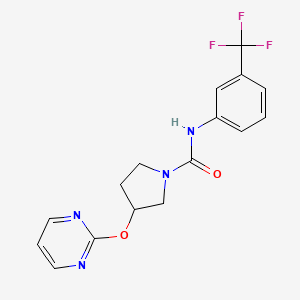
3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, also known as Compound A, is a small molecule compound that has been developed for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Pyrimidine Core in Medicinal Chemistry
The pyrimidine core is pivotal in the medicinal and pharmaceutical industries for its wide applicability in synthesizing various bioactive compounds. Among its derivatives, 5H-pyrano[2,3-d]pyrimidine scaffolds stand out for their bioavailability and broad synthetic applications. Recent reviews cover synthetic pathways for developing substituted pyrimidin-2-one derivatives through multicomponent reactions, highlighting the role of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing these compounds. This synthesis approach emphasizes the utility of the pyrimidine core in developing lead molecules for further pharmacological exploration (Parmar, Vala, & Patel, 2023).
Pyrimidine Derivatives as Optical Sensors
Pyrimidine derivatives have significant applications beyond medicinal chemistry, notably in the development of optical sensors. Due to their ability to form coordination and hydrogen bonds, pyrimidine-based compounds have emerged as exquisite materials for sensing applications. This versatility underlines the importance of pyrimidine derivatives in creating sensors with applications in biological and environmental monitoring (Jindal & Kaur, 2021).
Pyrimidine in Anticancer Research
Pyrimidines are also central to anticancer research, serving as the foundational structure for DNA and RNA. The anticancer potential of pyrimidine-based compounds, particularly in fused scaffolds, has been extensively reported. These compounds interact with various enzymes, targets, and receptors, indicating their broad spectrum of activity against cancer cells. Recent patents emphasize the ongoing global research focus on pyrimidine derivatives as potential anticancer agents, suggesting their prominence in future drug development endeavors (Kaur et al., 2014).
Pyrimidine and Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for its versatility and the ability to enhance the pharmacological profile of compounds, including those with pyrimidine cores. The inclusion of a pyrrolidine ring can significantly influence the stereochemistry, pharmacophore exploration, and 3D coverage of a molecule, thus impacting its biological activity. This review highlights the importance of both pyrrolidine and pyrimidine rings in the development of biologically active compounds, showcasing the diverse applications of these structures in drug discovery (Li Petri et al., 2021).
properties
IUPAC Name |
3-pyrimidin-2-yloxy-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)11-3-1-4-12(9-11)22-15(24)23-8-5-13(10-23)25-14-20-6-2-7-21-14/h1-4,6-7,9,13H,5,8,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTRZZIXBMMODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

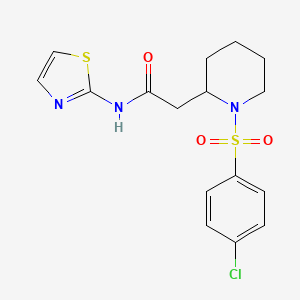
![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)
![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)
![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)
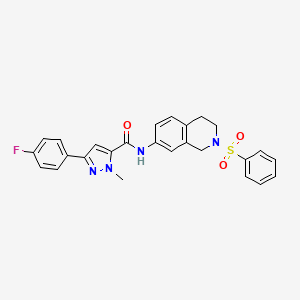
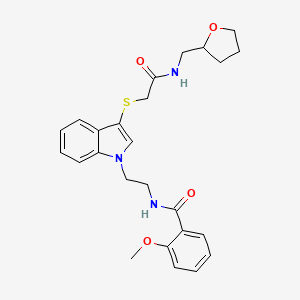
![Tert-butyl 3-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2437356.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2437357.png)
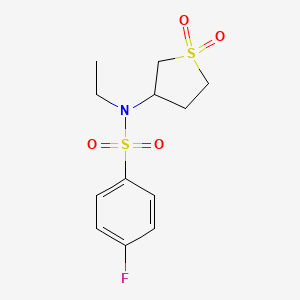
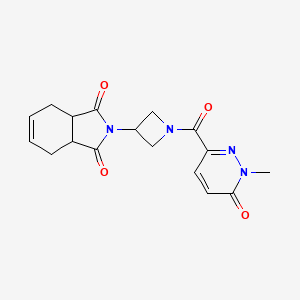
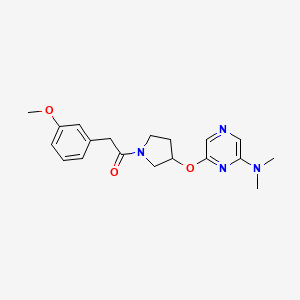
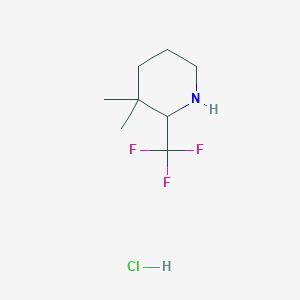
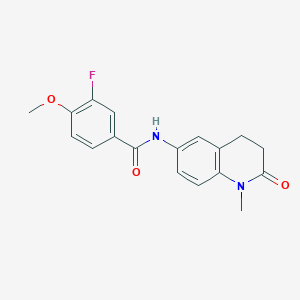
![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2437368.png)